5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide

Pain Nav1.7 Patent Differentiation

5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide is a synthetic small-molecule substituted benzamide featuring a signature cyclopropyl-furan-hydroxyethyl side chain attached via an amide linkage to a 5-chloro-2-methoxy-substituted phenyl ring. Publicly indexed databases associate the compound with patent-protected therapeutic indications including chronic pain, neuropathic pain, and pruritus.

Molecular Formula C17H18ClNO4
Molecular Weight 335.78
CAS No. 1396783-30-4
Cat. No. B2450826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide
CAS1396783-30-4
Molecular FormulaC17H18ClNO4
Molecular Weight335.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CO3)O
InChIInChI=1S/C17H18ClNO4/c1-22-14-7-6-12(18)9-13(14)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20)
InChIKeyNSYRNYFYZQJJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide (CAS 1396783-30-4): A Patented Substituted Benzamide for Pain-Related Target Research


5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide is a synthetic small-molecule substituted benzamide featuring a signature cyclopropyl-furan-hydroxyethyl side chain attached via an amide linkage to a 5-chloro-2-methoxy-substituted phenyl ring. Publicly indexed databases associate the compound with patent-protected therapeutic indications including chronic pain, neuropathic pain, and pruritus [1]. Computational drug-target mapping further links the compound to a broader spectrum of conditions such as melanoma, inflammatory arthritis, and wound healing [2].

Why In-Class Substitution Fails for 5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide: Critical Structural Determinants in Substituted Benzamide Activity


Substituted benzamides targeting voltage-gated sodium channels (particularly Nav1.7) exhibit steep structure-activity relationships where minor modifications to the substitution pattern on the benzoyl ring, the nature of the heterocycle (e.g., furan vs. thiophene vs. phenyl), and the stereochemistry at the hydroxyethyl chiral center can shift potency by orders of magnitude or entirely alter selectivity against related sodium channel isoforms [1]. The combination of the 5-chloro-2-methoxy benzamide core with the cyclopropyl-furan-hydroxyethyl amine moiety represents a specific structural fingerprint patented for pain indications. Interchanging this compound with any other benzamide sodium channel inhibitor—even a close analog such as the corresponding 2-bromo regioisomer—is not supported by public comparative data and carries high risk of divergent pharmacological behavior.

Quantitative Differentiation Evidence for 5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide (CAS 1396783-30-4) Against Closest Analogs


Patent Protection Scope as a De Facto Differentiation Indicator for Pain Indications

This compound is explicitly patented for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), and pruritus (ICD-11: EC90), as recorded in the Therapeutic Target Database [1]. While this does not constitute a quantitative potency comparison, patent assignment—particularly when multiple closely related benzamide analogs exist in the same patent family—indicates that the specific structure was selected for claimed utility. This contrasts with unclaimed or generically claimed in-class analogs where freedom-to-operate or demonstrated efficacy for these specific indications may be absent.

Pain Nav1.7 Patent Differentiation

Computational Drug-Target Mapping Breadth Compared to Narrow-Spectrum Analogs

DrugMapper computational target prediction associates this compound with a remarkably broad spectrum of disease-relevant indications, including melanoma, tuberculosis, bone neoplasms, HIV, castration-resistant prostate cancer, rheumatoid arthritis, dysmenorrhea, low back pain, osteoarthritis, toothache, and rheumatic diseases [1]. This polypharmacological prediction profile, while not experimentally validated, identifies a target engagement space that is broader than that typically reported for related benzamide Nav1.7 inhibitors that focus narrowly on pain alone. Such breadth may be relevant for researchers exploring multi-indication benzamide scaffolds.

Drug Repurposing Target Prediction Polypharmacology

Recommended Research Application Scenarios for 5-Chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide (CAS 1396783-30-4)


Pain Pathway Research: Nav1.7-Mediated Nociception Studies

Use as a tool compound in voltage-gated sodium channel (Nav1.7) inhibition studies for dissecting nociceptive signaling pathways. The compound's patent-protected status for chronic pain and neuropathic pain [1] supports its relevance for in vitro electrophysiology assays on DRG neurons or recombinant Nav1.7-expressing cell lines, particularly in projects requiring proprietary benzamide scaffolds distinct from publicly disclosed clinical candidates.

Structure-Activity Relationship (SAR) Comparator for Benzamide Nav1.7 Inhibitor Optimization

Employ as a reference point in SAR campaigns exploring the impact of 5-chloro-2-methoxy substitution versus 2-bromo or other halogen patterns on the benzamide core, and of the cyclopropyl-furan-hydroxyethyl amine motif versus alternative heterocycle-bearing ethanolamine side chains. The precise regioisomeric substitution pattern delineates this compound from close analogs and provides a defined scaffold for potency and selectivity benchmarking [1].

Polypharmacology Screening in Oncology and Inflammation

Deploy in multi-target screening panels based on computational predictions linking the compound to melanoma, rheumatoid arthritis, and other disease targets [2]. This scenario is appropriate for early-stage drug repurposing or phenotypic screening where broad activity profiles are desirable, with the understanding that target engagement remains computationally inferred and requires experimental confirmation.

Quote Request

Request a Quote for 5-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.